4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid is a complex organic compound with notable structural features that categorize it within the carbazole family. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique molecular structure and properties.
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid belongs to the class of carbazole derivatives, which are characterized by their fused aromatic ring systems that include nitrogen atoms. These compounds are often investigated for their biological activities and potential therapeutic effects.
The synthesis of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor carbazole compound followed by the introduction of ethoxycarbonyl and fluorine substituents through electrophilic aromatic substitution reactions.
The molecular structure of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid features a complex arrangement of carbon, bromine, fluorine, nitrogen, and oxygen atoms. The compound includes:
The molecular weight of this compound is approximately 384.2 g/mol. The structural formula can be represented using SMILES notation: CCOC(=O)C1CCC2=C(C1)NC1=C2C(Br)=C(F)C=C1C(=O)O .
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid can participate in various chemical reactions typical of carbazole derivatives:
These reactions often require controlled conditions such as temperature regulation and the presence of catalysts to ensure high yields and selectivity.
The mechanism of action for compounds like 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid often involves interactions at the molecular level with biological targets:
Research indicates that similar compounds have been studied for their pharmacological properties, highlighting their potential as therapeutic agents .
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid is expected to exhibit:
Key chemical properties include:
Relevant data on solubility and stability can be crucial for applications in drug formulation or material science .
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid has several potential applications:
The ongoing research into this compound's properties could lead to significant advancements in both medicinal chemistry and materials engineering .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8